

A Comprehensive Technical Guide to the Structure and Stereochemistry of Dihydrolanosterol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dihydrolanosterol	
Cat. No.:	B1674475	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular architecture and stereochemical configuration of **dihydrolanosterol**, a critical intermediate in sterol biosynthesis.

Molecular Structure and Nomenclature

Dihydrolanosterol, also known as 24,25-**dihydrolanosterol** or lanostenol, is a tetracyclic triterpenoid and a key metabolite in the cholesterol biosynthesis pathway.[1][2] It is structurally derived from lanosterol through the reduction of the double bond at the C-24 position in the side chain.[1] This saturation is a pivotal step that distinguishes it from its precursor, lanosterol. [1][3] The core structure consists of a rigid four-ring system (A, B, C, and D rings) characteristic of sterols, with a flexible hydrocarbon side chain attached at C-17.

The systematic IUPAC name for **dihydrolanosterol** is (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol.[1]

Stereochemistry

The biological function of **dihydrolanosterol** is intrinsically linked to its precise threedimensional arrangement. The molecule possesses eight stereocenters, leading to a highly

specific spatial configuration. The stereochemistry of these chiral centers is crucial for its recognition and processing by enzymes in the sterol biosynthesis pathway.[4]

- Ring System Stereocenters: The stereochemical configuration of the fused ring system is defined as 5R, 10S, 13R, and 14R.[1] This arrangement results in a specific trans-fusion between the B/C and C/D rings, which is characteristic of the lanostane skeleton.
- Substituent Stereochemistry:
 - The hydroxyl group at position C-3 has a beta-orientation (projecting upwards from the plane of the ring), denoted as 3β-ol.[1][2] This is a common feature among many biologically active sterols, including cholesterol.
 - The methyl groups at C-10 and C-13 also have a beta-orientation.
 - The methyl group at C-14 has an alpha-orientation (projecting downwards).
- Side Chain Stereocenter: The side chain contains a chiral center at C-17 and another at C-20. The IUPAC name specifies the configuration at the C-17 attached side chain as (2R), referring to the stereocenter at C-20 of the sterol numbering system.[1]

The biosynthesis of lanosterol from 2,3-oxidosqualene is a highly stereospecific enzymatic process that constructs seven stereocenters in a single cyclization cascade.[4] The subsequent conversion to **dihydrolanosterol** maintains this intricate stereochemistry.

Physicochemical and Spectroscopic Data

Quantitative data for **dihydrolanosterol** is essential for its identification, characterization, and use in experimental settings. The following table summarizes key computed properties.

Property	Value	Reference
Chemical Formula	C30H52O	[1][2]
Molecular Weight	428.7 g/mol	[1][5]
IUPAC Name	(3S,5R,10S,13R,14R,17R)-4,4, 10,13,14-pentamethyl-17- [(2R)-6-methylheptan-2- yl]-2,3,5,6,7,11,12,15,16,17- decahydro-1H- cyclopenta[a]phenanthren-3-ol	[1]
Synonyms	24,25-Dihydrolanosterol, Lanostenol, 5alpha-Lanost-8- en-3beta-ol	[1][2]
CAS Number	79-62-9	[2]
ChEBI ID	CHEBI:28113	[1][2]
PubChem CID	440560	[1]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]
Rotatable Bond Count	5	[5]

Experimental Protocols for Structural Elucidation

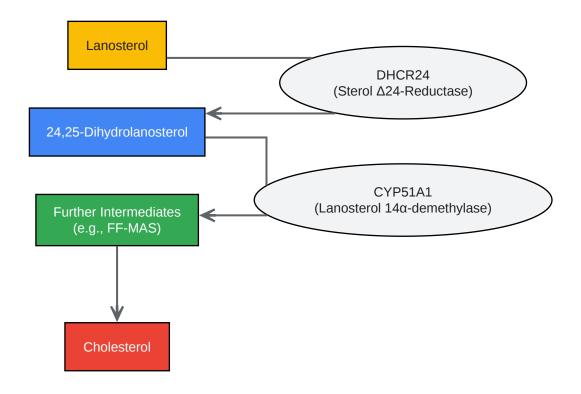
The determination of the complex structure and stereochemistry of sterols like **dihydrolanosterol** relies on a combination of advanced analytical techniques.

- 4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Methodology: High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃). 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are employed to establish connectivity between protons and carbons. The stereochemistry is often inferred from the coupling constants (J-values) between protons and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

4.2 Mass Spectrometry (MS)

• Methodology: Mass spectrometry is used to determine the precise molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. For detailed structural analysis, tandem mass spectrometry (MS/MS) is performed. A specific application for dihydrolanosterol involves the measurement of metastable transitions in a double-focusing mass spectrometer to identify and quantify its fatty acyl esters, particularly in complex matrices like wool wax.[6] This involves monitoring specific fragmentation reactions, such as the loss of a fatty acid from the parent ion, using techniques like single reaction monitoring.[6]


4.3 X-ray Crystallography

Methodology: This technique provides the most definitive three-dimensional structure. It
requires the growth of a high-quality single crystal of the compound. The crystal is then
exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the
positions of all atoms in the crystal lattice. This provides unambiguous data on bond lengths,
bond angles, and the absolute stereochemistry of all chiral centers.

Biological Pathway and Significance

Dihydrolanosterol is a key intermediate in the Bloch pathway of cholesterol biosynthesis. It is formed from lanosterol and is a substrate for the enzyme sterol 14α -demethylase (CYP51), a cytochrome P450 enzyme that is crucial in all biological kingdoms.[2][7] This enzyme catalyzes the oxidative removal of the 14α -methyl group, a critical step toward the synthesis of cholesterol and other essential sterols.[7]

Click to download full resolution via product page

Caption: Biosynthetic pathway from Lanosterol to Cholesterol featuring **Dihydrolanosterol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dihydrolanosterol | C30H52O | CID 440560 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydrolanosterol Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lanosterol, 24,25-dihydro- | C30H52O | CID 65581 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Detection and quantification of lanosterol and dihydrolanosterol esters by measurements of metastable decompositions. Application to their direct analysis in wool wax PubMed

[pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Structure and Stereochemistry of Dihydrolanosterol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674475#dihydrolanosterol-structure-andstereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com